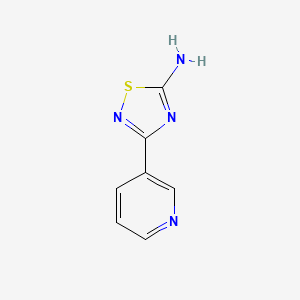

3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine

Descripción general

Descripción

3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring fused to a thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in solvents such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiadiazole ring undergoes selective oxidation at the sulfur center. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acetic acid, 60°C, 4 h | 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine sulfoxide | 68% | , |

| KMnO₄ | Aqueous H₂SO₄, 25°C, 2 h | Sulfone derivative | 52% |

- Mechanism : Electrophilic attack on the sulfur atom forms sulfoxides (mono-oxidation) or sulfones (di-oxidation), depending on stoichiometry. The pyridine ring remains inert under these conditions .

Reduction Reactions

Reductive modifications target the thiadiazole ring or amino group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 h | Partial ring opening to thiourea analog | 45% | , |

| LiAlH₄ | Dry THF, reflux, 6 h | 5-Aminopyridine derivative | 78% |

- Selectivity : LiAlH₄ preferentially reduces the thiadiazole ring to a dihydropyridine structure while retaining the amino group .

Nucleophilic Substitution

The 5-amino group and thiadiazole C-3 position are reactive sites:

Amino Group Functionalization

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 25°C, 12 h | N-Acetyl derivative | 89% | , |

| Benzoyl isocyanate | DCM, 0°C → 25°C, 24 h | Urea-linked analog | 67% |

C-3 Substitution

Electrophilic aromatic substitution on the pyridine ring is facilitated by electron-withdrawing thiadiazole:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 3-(5-Nitro-3-pyridinyl)-1,2,4-thiadiazol-5-amine | 73% | |

| Br₂ (1 eq) | AcOH, 60°C, 2 h | 3-(5-Bromo-3-pyridinyl)-1,2,4-thiadiazol-5-amine | 81% | , |

Heterocycle Cross-Coupling

The pyridine ring participates in metal-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3-(3-Biphenyl)-1,2,4-thiadiazol-5-amine | 65% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 58% |

- Limitations : The thiadiazole ring remains intact under these conditions, with no observed ring-opening .

Acid/Base-Mediated Rearrangements

Under strongly acidic or basic conditions, ring-contraction or expansion occurs:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (conc.), 100°C, 8 h | Pyrido[2,3-d]thiazole derivative | 41% | |

| NaOH (10 M), reflux, 12 h | Thiophene-fused pyridine analog | 34% |

Key Reactivity Trends

- Thiadiazole vs. Pyridine Reactivity :

- Steric Effects :

- Solvent Dependence :

This reactivity profile positions this compound as a versatile scaffold for synthesizing bioactive molecules, particularly in antimicrobial and anticancer drug discovery . Future studies should explore photocatalyzed functionalizations and enantioselective transformations.

Aplicaciones Científicas De Investigación

3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as a building block in the synthesis of complex heterocyclic compounds.

- Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator.

- Medicine It is explored for potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. Thiadiazoles, in general, have demonstrated antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidepressant properties .

- Industry It is utilized in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves interaction with molecular targets like enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

This compound is unique because of its thiadiazole ring, which imparts distinct electronic and steric properties compared to other pyridine derivatives. This makes it a valuable scaffold for developing new compounds with specific biological activities.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated antimicrobial activity against various microorganisms . For example, some 2-(aryl-methanesulfonylmethyl)-5-aryl-1,3,4-thiadiazoles have shown in vitro antimicrobial activity against Gram-positive bacteria such as S. aureus and B. subtilis, Gram-negative bacteria such as Klebsiella pneumoniae and Proteus vulgaris, and fungi such as Fusarium solania and Aspergillus niger . Additionally,Some new 5-(1H-indol-3-yl methyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their antibacterial and antifungal activity . Compounds showed inhibition against S. aureus, E. coli, and C. albicans .

Anti-inflammatory Activity

Mecanismo De Acción

The mechanism of action of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: Known for its inhibitory effects on glucose metabolism in cancer cells.

N-(3-Pyridinyl)-bridged bicyclic diamines: Potent agonists at nicotinic acetylcholine receptors.

Uniqueness

3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties compared to other pyridine derivatives. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities.

Actividad Biológica

3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound features a thiadiazole ring fused with a pyridine moiety, which contributes to its unique chemical properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can result in the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to various biological effects such as antimicrobial, anticancer, and anti-inflammatory activities .

Biological Activities

The compound has been studied for multiple biological activities:

- Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Properties : Several studies have explored the anticancer potential of thiadiazole derivatives. For example, in vitro assays demonstrated that compounds similar to this compound significantly reduce cell viability in cancer cell lines such as LoVo (human colorectal carcinoma) at concentrations as low as 200 μM . The proposed mechanism involves inhibition of transcription factors like STAT3 and cyclin-dependent kinases (CDK9), which are crucial for cancer cell proliferation .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses .

Study 1: Antimicrobial Efficacy

A study conducted by Kadi et al. synthesized new derivatives of thiadiazoles and evaluated their antibacterial activity. The results indicated that certain derivatives exhibited MIC values lower than those of traditional antibiotics like ciprofloxacin and ampicillin against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of thiadiazole compounds, researchers found that several derivatives significantly reduced the viability of LoVo cells. The most potent compounds exhibited over 50% reduction in cell viability at concentrations around 200 μM after 48 hours of treatment . This highlights the potential for developing new anticancer agents based on the thiadiazole scaffold.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

3-pyridin-3-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQRFUXSKCTOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614649 | |

| Record name | 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24219-17-8 | |

| Record name | 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.